molecular formula C14H10ClNO4 B6403372 3-(3-Chloro-4-methylphenyl)-5-nitrobenzoic acid CAS No. 1261929-02-5

3-(3-Chloro-4-methylphenyl)-5-nitrobenzoic acid

Cat. No.: B6403372
CAS No.: 1261929-02-5
M. Wt: 291.68 g/mol
InChI Key: UPYWMJLMORCHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-methylphenyl)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and methyl group on the phenyl ring and a nitro group on the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(3-Chloro-4-methylphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the desired position on the benzoic acid ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, suitable solvents (e.g., ethanol), and sometimes a base (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 3-(3-Chloro-4-methylphenyl)-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-5-nitrobenzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-4-methylphenyl)benzoic acid: Lacks the nitro group, which may result in different chemical and biological properties.

    3-(3-Chloro-4-methylphenyl)-5-aminobenzoic acid:

Uniqueness

3-(3-Chloro-4-methylphenyl)-5-nitrobenzoic acid is unique due to the presence of both a chloro and nitro group on the benzoic acid ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-8-2-3-9(7-13(8)15)10-4-11(14(17)18)6-12(5-10)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYWMJLMORCHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70690316
Record name 3'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-02-5
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-methyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261929-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70690316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.